2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine
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Overview
Description
2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with two methyl groups at the 3 and 4 positions and an ethylamine group attached to the nitrogen atom at position 1.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 3,4-dimethyl-piperazine with ethylamine under controlled conditions. This typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and improved safety profiles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the ethylamine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation typically yields corresponding oxo-compounds.
Reduction can produce amines or other reduced derivatives.
Substitution reactions can lead to a variety of substituted piperazines.
Scientific Research Applications
2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.
Medicine: Piperazine derivatives are known for their pharmacological properties, and this compound may be used in the development of new drugs.
Industry: It can be employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Piperazine: The parent compound without methyl groups.
Ethylpiperazine: Piperazine with an ethyl group attached.
N-Methylpiperazine: Piperazine with a single methyl group.
Uniqueness: 2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine is unique due to the presence of two methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development and industrial chemistry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
2-(3,4-dimethylpiperazin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-8-7-11(4-3-9)6-5-10(8)2/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVDVFGDJMRENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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